molecular formula C38H30N4O2 B14442784 N,N'-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1'-biphenyl)-4-carboxamide CAS No. 77502-39-7

N,N'-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1'-biphenyl)-4-carboxamide

Cat. No.: B14442784
CAS No.: 77502-39-7
M. Wt: 574.7 g/mol
InChI Key: ZEVAFYIAQBHUJH-UHFFFAOYSA-N
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Description

“N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” is a complex organic compound that features multiple aromatic rings and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of Biphenyl Units: The biphenyl units can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.

    Formation of Pyridine Units: Pyridine rings can be introduced through nucleophilic substitution reactions.

    Amide Bond Formation: The final step involves the formation of amide bonds, which can be achieved through the reaction of carboxylic acids with amines in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the amide bonds, converting them to amines.

    Substitution: Aromatic substitution reactions can occur on the biphenyl and pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for N-oxidation.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) for amide reduction.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Used as a probe to study biological processes.

Industry

    Materials Science: Applications in the development of new materials with specific electronic or optical properties.

    Polymer Science: Used in the synthesis of polymers with unique characteristics.

Mechanism of Action

The mechanism of action of “N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(4-pyridyl)-1,2-ethanediamine: Similar structure but lacks the biphenyl units.

    1,2-Bis(4-pyridyl)ethane: Similar pyridine units but lacks the amide functionality.

    4,4’-Bipyridine: Contains pyridine units but lacks the ethane linkage and amide groups.

Uniqueness

“N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” is unique due to its combination of biphenyl, pyridine, and amide functionalities, which confer specific chemical and physical properties that are valuable in various applications.

Properties

CAS No.

77502-39-7

Molecular Formula

C38H30N4O2

Molecular Weight

574.7 g/mol

IUPAC Name

4-phenyl-N-[2-[(4-phenylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide

InChI

InChI=1S/C38H30N4O2/c43-37(33-15-11-29(12-16-33)27-7-3-1-4-8-27)41-35(31-19-23-39-24-20-31)36(32-21-25-40-26-22-32)42-38(44)34-17-13-30(14-18-34)28-9-5-2-6-10-28/h1-26,35-36H,(H,41,43)(H,42,44)

InChI Key

ZEVAFYIAQBHUJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(C3=CC=NC=C3)C(C4=CC=NC=C4)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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